molecular formula C13H15NO3 B1178329 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid CAS No. 137870-76-9

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B1178329
CAS No.: 137870-76-9
M. Wt: 233.26 g/mol
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Description

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It is also known by its IUPAC name, 1-benzoyl-2-methylproline . This compound is characterized by a pyrrolidine ring substituted with a benzoyl group and a carboxylic acid group, making it a derivative of proline.

Preparation Methods

The synthesis of 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 2-methylpyrrolidine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, further modulating their function.

Comparison with Similar Compounds

1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzoyl-2-pyrrolidinecarboxylic acid: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    2-Benzoylpyrrolidine:

    N-Benzoylproline: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-benzoyl-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBGVLJOPVWVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137870-76-9
Record name 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid
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